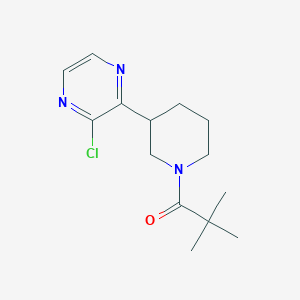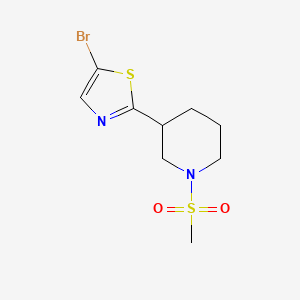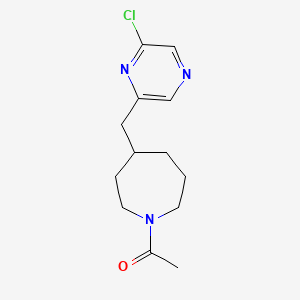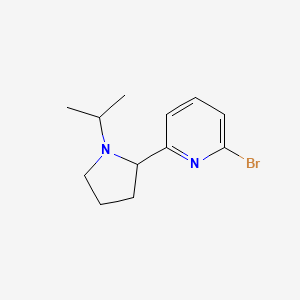
1-(3-(3-Cloropirazin-2-il)piperidin-1-il)-2,2-dimetilpropan-1-ona
Descripción general
Descripción
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with the molecular formula C14H20ClN3O It is characterized by the presence of a chloropyrazine ring, a piperidine ring, and a dimethylpropanone moiety
Aplicaciones Científicas De Investigación
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Chloropyrazine and Piperidine Rings: The chloropyrazine and piperidine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Dimethylpropanone Moiety:
Industrial Production Methods
Industrial production of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of dimethylpropanone.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring and a propanol group.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Contains a piperazine ring and an oxolanone group.
Uniqueness
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the chloropyrazine ring and the dimethylpropanone moiety, which confer specific chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGFTGZWARKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)







